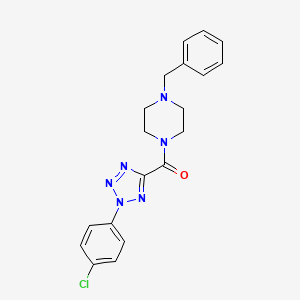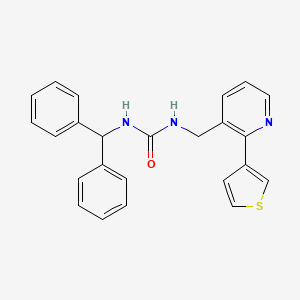
1-Benzhydryl-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzhydryl-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea is a novel compound that has been gaining increasing attention in scientific research. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, drug discovery, and pharmaceuticals.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 1-Benzhydryl-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea involves the reaction of 2-(thiophen-3-yl)pyridine-3-carbaldehyde with benzhydrylamine followed by the reaction of the resulting product with urea.
Starting Materials
2-(thiophen-3-yl)pyridine-3-carbaldehyde, Benzhydrylamine, Urea
Reaction
Step 1: 2-(thiophen-3-yl)pyridine-3-carbaldehyde is reacted with benzhydrylamine in the presence of a suitable solvent and a catalyst to form 1-Benzhydryl-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea intermediate., Step 2: The intermediate is then reacted with urea in the presence of a suitable solvent and a catalyst to form the final product, 1-Benzhydryl-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea.
Mechanism Of Action
The mechanism of action of 1-Benzhydryl-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea is not fully understood. However, it is believed to act by inhibiting the proliferation of cancer cells and inducing apoptosis.
Biochemical And Physiological Effects
Studies have shown that 1-Benzhydryl-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea can inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to possess anti-inflammatory and anti-bacterial properties. The compound has been shown to have low toxicity and is well-tolerated by animals.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1-Benzhydryl-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea is its potential as a novel anti-cancer agent. It has also been shown to possess anti-inflammatory and anti-bacterial properties. However, the compound is relatively new and further research is needed to fully understand its potential applications.
Future Directions
There are several future directions for research on 1-Benzhydryl-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea. These include:
1. Investigating the compound's potential as an anti-cancer agent in different types of cancer.
2. Studying the mechanism of action of the compound to better understand its anti-inflammatory and anti-bacterial properties.
3. Developing new synthesis methods to improve the yield and purity of the compound.
4. Investigating the potential of the compound as a lead compound for the development of new drugs.
5. Studying the pharmacokinetics and pharmacodynamics of the compound in animals and humans.
Conclusion
In conclusion, 1-Benzhydryl-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea is a novel compound with potential applications in medicinal chemistry, drug discovery, and pharmaceuticals. The compound possesses anti-inflammatory, anti-tumor, and anti-bacterial properties and has been investigated for its potential as an anti-cancer agent. Further research is needed to fully understand the potential applications of this compound.
Scientific Research Applications
1-Benzhydryl-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea has been extensively studied for its potential application in medicinal chemistry. It has been shown to possess anti-inflammatory, anti-tumor, and anti-bacterial properties. The compound has also been investigated for its potential use as an anti-cancer agent.
properties
IUPAC Name |
1-benzhydryl-3-[(2-thiophen-3-ylpyridin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3OS/c28-24(26-16-20-12-7-14-25-22(20)21-13-15-29-17-21)27-23(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-15,17,23H,16H2,(H2,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOFBGKJSAHSEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCC3=C(N=CC=C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzhydryl-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Cyclopropyl-3-[2-[(6-ethyl-5-fluoropyrimidin-4-yl)amino]ethyl]pyrimidin-4-one](/img/structure/B2691213.png)
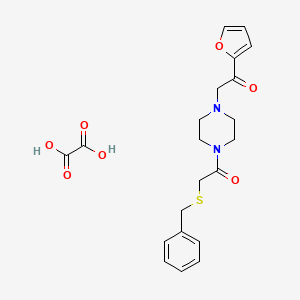
![1'-(2-Methylimidazo[1,2-a]pyridine-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2691217.png)
![6-Oxaspiro[3.4]octan-7-one](/img/structure/B2691218.png)
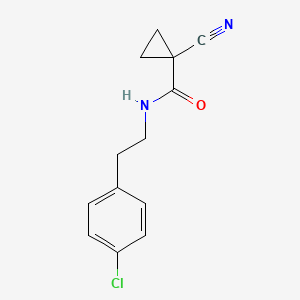
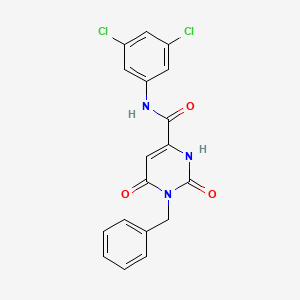
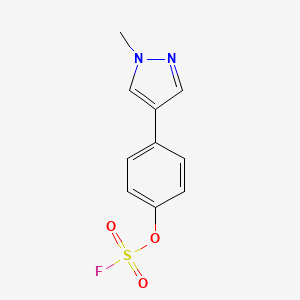
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1-(2-chlorophenyl)methanesulfonamide](/img/structure/B2691223.png)
![1-[(4-Chlorothieno[3,2-d]pyrimidin-2-yl)methyl]-2-(methoxymethyl)pyrrolidine-2-carboxamide](/img/structure/B2691226.png)
![2-Bromo-6-{[(3,4-dimethylphenyl)imino]methyl}-4-methoxybenzenol](/img/structure/B2691228.png)
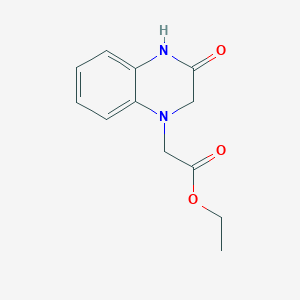
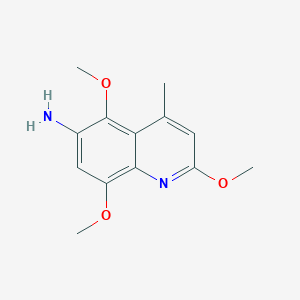
![3-((4-chlorophenyl)sulfonyl)-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)propanamide](/img/structure/B2691231.png)
